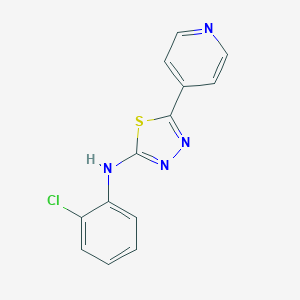
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is a compound that belongs to the family of thiadiazoles. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes can lead to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic guanosine monophosphate (cGMP), respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, it has been shown to possess anti-tumor activity by inhibiting the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Furthermore, it may be possible to modify the structure of this compound to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with pyridine-4-carboxylic acid to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with thionyl chloride and ammonium hydroxide to form the desired thiadiazole.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Propriétés
Formule moléculaire |
C13H9ClN4S |
|---|---|
Poids moléculaire |
288.76 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-10-3-1-2-4-11(10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18) |
Clé InChI |
KYLJEAUZXBZHNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)
